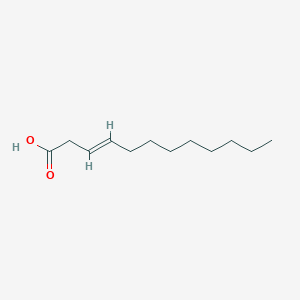

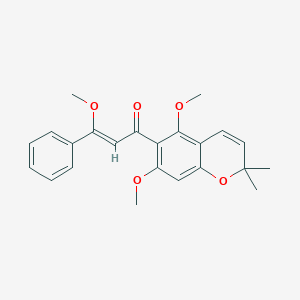

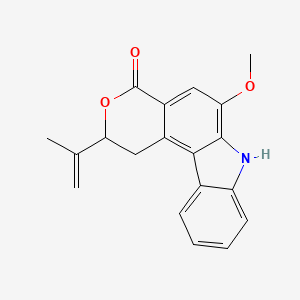

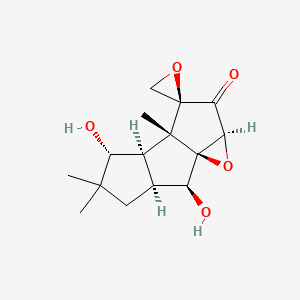

![molecular formula C13H19N3O6S2 B1246517 (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1246517.png)

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide is a pyrimidinylpropanamide antibiotic isolated from the fermentation broth and mycelium of the bacterium Streptomyces sparsogenes . It is known for its ability to induce the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide involves several key steps:

Diastereoselective Oxidation: The initial step involves the oxidation of sulfide with tert-butyl hydroperoxide in the presence of titanium isopropoxide and ®-binaphthol at 4°C, yielding the (S)-sulfoxide with an 85% diastereomeric excess.

Recrystallization: The (S)-sulfoxide is then recrystallized from dichloromethane-hexane to obtain optically pure (S)-sulfoxide.

Deprotection: The N-benzyloxycarbonyl group is removed using sodium in liquid ammonia to give the corresponding amine.

Sulfenylation: The amine is treated with dimethyl disulfide in the presence of lithium diisopropylamide to afford the thioacetal mono-S-oxide.

Final Deprotection: The protecting methoxymethyl group is removed using an acidic ion-exchange resin in methanol at 50°C to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces sparsogenes followed by extraction and purification using techniques such as active carbon chromatography, centrifugal partition chromatography, and preparative high-performance liquid chromatography .

化学反応の分析

Types of Reactions: (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The initial step in its synthesis involves diastereoselective oxidation of sulfide.

Sulfenylation: This reaction is used to introduce the thioacetal mono-S-oxide group.

Coupling: The formation of the amide bond through coupling reactions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide, titanium isopropoxide, ®-binaphthol.

Sulfenylation: Dimethyl disulfide, lithium diisopropylamide.

Coupling: Dicyclohexylcarbodiimide, 1-hydroxybenzo-7-azatriazole.

Major Products Formed: The major product formed from these reactions is this compound, with intermediate compounds such as (S)-sulfoxide and thioacetal mono-S-oxide .

科学的研究の応用

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide has several scientific research applications:

作用機序

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways:

Protein Kinase C Inhibition: It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling and regulation.

Induction of Flat Reversion: The compound induces the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus, suggesting its involvement in pathways regulating cell morphology and transformation.

類似化合物との比較

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:

Sparsomycin: Another pyrimidinylpropanamide antibiotic with similar biological activity.

Sparoxomycin A2: A closely related compound with similar structure and activity.

Uniqueness

This compound: Unique for its specific inhibition of protein kinase C and its ability to induce flat reversion in transformed cells.

Sparsomycin: Known for its broader spectrum of antibiotic activity.

Sparoxomycin A2: Shares similar properties with this compound but may differ in specific activity and potency.

特性

分子式 |

C13H19N3O6S2 |

|---|---|

分子量 |

377.4 g/mol |

IUPAC名 |

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?,24?/m0/s1 |

InChIキー |

ZIMCIWWBWLSQCN-HFXQSUOBSA-N |

異性体SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CS(=O)C |

正規SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |

同義語 |

sparoxomycin A1 sparoxomycin A2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

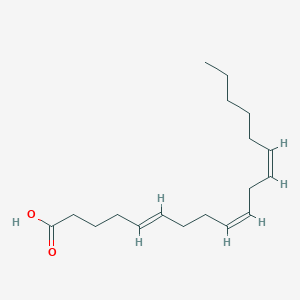

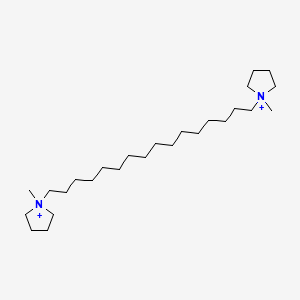

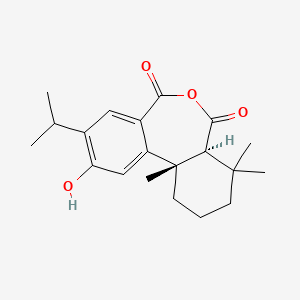

![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate](/img/structure/B1246450.png)